Ecg1qci7DB
Description
This suggests that "Ecg1qci7DB" may be a non-standard designation, a code from a proprietary database, or a hypothetical compound. For the purpose of this analysis, we assume it refers to a structurally or functionally analogous compound to those discussed in the evidence, particularly CAS 7312-10-9 (C₉H₅BrO₂S) and its analogs described in .
Key inferred properties of this compound (based on structural parallels):
Properties
CAS No. |
757211-45-3 |
|---|---|
Molecular Formula |
C20H20Cl2N4O3S |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-(2-hydroxypropan-2-yl)-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O3S/c1-20(2,28)17-18(30-15-8-13(21)7-14(22)9-15)26(10-12-3-5-24-6-4-12)16(25-17)11-29-19(23)27/h3-9,28H,10-11H2,1-2H3,(H2,23,27) |
InChI Key |
PUDLXICQSAQSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Ecg1qci7DB may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ecg1qci7DB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ecg1qci7DB has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ecg1qci7DB involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally related compounds from and functional analogs from and .
Table 1: Structural and Functional Comparison
*Similarity scores derived from ’s Tanimoto coefficient-based analysis.
Key Findings:
Reactivity and Stability: Brominated benzothiophenes (e.g., C₉H₅BrO₂S) exhibit higher metabolic stability compared to non-brominated analogs due to reduced cytochrome P450 interactions .
Synthetic Accessibility: Brominated derivatives require stepwise bromination and carboxylation under reflux conditions (e.g., using SOCl₂/ethanol, as in ). Phosphorus-based compounds like DiDOPO involve multistep phosphorylation, limiting scalability compared to brominated systems .
Toxicity and Environmental Impact :
- Brominated compounds (e.g., C₉H₅BrO₂S) carry toxicity warnings (), whereas phosphorus-based analogs (DiDOPO) are marketed as eco-friendly alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
